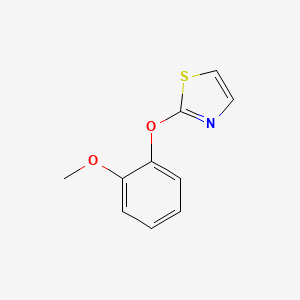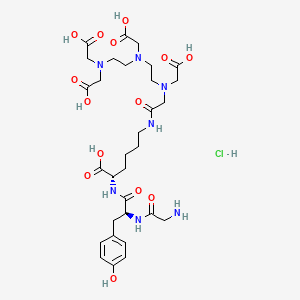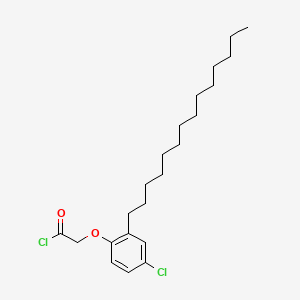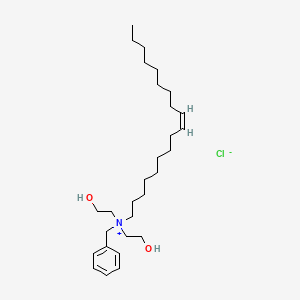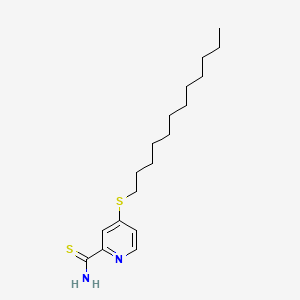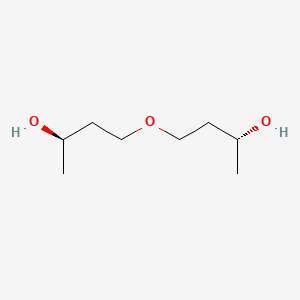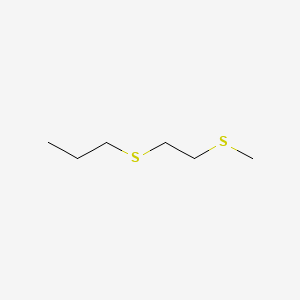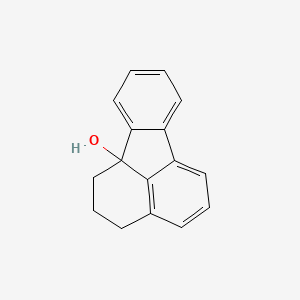
1-(4-Nonylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nonylphenoxy)propan-2-ol is an organic compound with the molecular formula C18H30O2. It is a derivative of nonylphenol, which is known for its surfactant properties. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Nonylphenoxy)propan-2-ol can be synthesized through the reaction of nonylphenol with propylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The reaction proceeds as follows:
[ \text{Nonylphenol} + \text{Propylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and propylene oxide are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the reaction, and the product is purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nonylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Nonylphenoxy)propan-2-ol has various applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(4-Nonylphenoxy)propan-2-ol involves its interaction with cell membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in various applications, including drug delivery and as a surfactant in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol: A precursor to 1-(4-Nonylphenoxy)propan-2-ol, known for its surfactant properties.
Propan-2-ol: A simple alcohol used in various industrial applications.
Nonylphenol ethoxylates: Similar surfactants with varying ethoxylation degrees.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of nonylphenol and propan-2-ol
Propiedades
Número CAS |
94237-15-7 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-(4-nonylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-15-16(2)19/h11-14,16,19H,3-10,15H2,1-2H3 |
Clave InChI |
WLCXMYXZQNWTKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



